Cas no 565176-99-0 ((2S)-1-(4-chlorophenyl)propan-2-ol)

(2S)-1-(4-Chlorophenyl)propan-2-ol is a chiral secondary alcohol featuring a 4-chlorophenyl substituent, commonly utilized as an intermediate in pharmaceutical and fine chemical synthesis. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis, particularly in the production of enantiomerically pure compounds. The presence of the chlorophenyl group enhances its reactivity in cross-coupling and substitution reactions, while the hydroxyl functionality allows for further derivatization, such as esterification or oxidation. This compound exhibits high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Its utility in medicinal chemistry and agrochemical research underscores its importance as a versatile building block for bioactive molecule development.
(2S)-1-(4-chlorophenyl)propan-2-ol structure
565176-99-0 structure
商品名:(2S)-1-(4-chlorophenyl)propan-2-ol
CAS番号:565176-99-0
MF:C9H11ClO
メガワット:170.636041879654
CID:5805010
PubChem ID:11701114

(2S)-1-(4-chlorophenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • Benzeneethanol, 4-chloro-α-methyl-, (αS)-
    • 565176-99-0
    • (2S)-1-(4-chlorophenyl)propan-2-ol
    • EN300-1985625
    • SCHEMBL4161150
    • インチ: 1S/C9H11ClO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/t7-/m0/s1
    • InChIKey: NIMKQJOVJKIOPX-ZETCQYMHSA-N
    • ほほえんだ: C1(C[C@H](C)O)=CC=C(Cl)C=C1

計算された属性

  • せいみつぶんしりょう: 170.0498427g/mol
  • どういたいしつりょう: 170.0498427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 108
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 密度みつど: 1.148±0.06 g/cm3(Predicted)
  • ふってん: 252.9±15.0 °C(Predicted)
  • 酸性度係数(pKa): 14.85±0.20(Predicted)

(2S)-1-(4-chlorophenyl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1985625-0.05g
(2S)-1-(4-chlorophenyl)propan-2-ol
565176-99-0
0.05g
$468.0 2023-09-16
Enamine
EN300-1985625-5.0g
(2S)-1-(4-chlorophenyl)propan-2-ol
565176-99-0
5g
$4349.0 2023-05-31
Enamine
EN300-1985625-2.5g
(2S)-1-(4-chlorophenyl)propan-2-ol
565176-99-0
2.5g
$1089.0 2023-09-16
Enamine
EN300-1985625-1.0g
(2S)-1-(4-chlorophenyl)propan-2-ol
565176-99-0
1g
$1500.0 2023-05-31
Enamine
EN300-1985625-0.25g
(2S)-1-(4-chlorophenyl)propan-2-ol
565176-99-0
0.25g
$513.0 2023-09-16
Enamine
EN300-1985625-0.5g
(2S)-1-(4-chlorophenyl)propan-2-ol
565176-99-0
0.5g
$535.0 2023-09-16
Enamine
EN300-1985625-10.0g
(2S)-1-(4-chlorophenyl)propan-2-ol
565176-99-0
10g
$6450.0 2023-05-31
Enamine
EN300-1985625-5g
(2S)-1-(4-chlorophenyl)propan-2-ol
565176-99-0
5g
$1614.0 2023-09-16
Enamine
EN300-1985625-0.1g
(2S)-1-(4-chlorophenyl)propan-2-ol
565176-99-0
0.1g
$490.0 2023-09-16
Enamine
EN300-1985625-1g
(2S)-1-(4-chlorophenyl)propan-2-ol
565176-99-0
1g
$557.0 2023-09-16

(2S)-1-(4-chlorophenyl)propan-2-ol 関連文献

(2S)-1-(4-chlorophenyl)propan-2-olに関する追加情報

Compound CAS No. 565176-99-0: (2S)-1-(4-chlorophenyl)propan-2-ol

Compound CAS No. 565176-99-0, also known as (2S)-1-(4-chlorophenyl)propan-2-ol, is a chiral organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and fine chemicals. This compound is characterized by its 4-chlorophenyl group attached to a propan-2-ol backbone, with the hydroxyl group positioned on the second carbon in an S configuration. The stereochemistry of this compound plays a crucial role in its biological activity and is often exploited in asymmetric synthesis and enantioselective catalysis.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2S)-1-(4-chlorophenyl)propan-2-ol through various methodologies, including enzymatic resolution, asymmetric catalysis, and organocatalytic processes. These methods have not only improved the yield and enantiomeric excess but also reduced the environmental footprint of the production process. For instance, researchers have successfully employed enantioselective Sharpless epoxidation to construct the chiral center, demonstrating high selectivity and scalability.

The 4-chlorophenyl group in this compound contributes to its unique electronic and steric properties, making it an ideal building block for constructing bioactive molecules. Recent studies have highlighted its potential as a key intermediate in the synthesis of antidepressants, anti-inflammatory agents, and neuroprotective drugs. For example, a 2023 study published in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibited potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.

In addition to its pharmaceutical applications, (2S)-1-(4-chlorophenyl)propan-2-ol has found utility in the agrochemical industry as a precursor for fungicides and herbicides. Its ability to modulate plant hormone signaling pathways has been extensively studied, with recent research focusing on its role in enhancing crop resilience against abiotic stress conditions such as drought and salinity.

From a synthetic perspective, the compound's structure lends itself well to further functionalization. Researchers have explored various substitution reactions at the hydroxyl position, including esterification, etherification, and glycosylation, to generate derivatives with enhanced bioavailability and stability. For instance, a 2023 paper in *Organic Process Research & Development* described a scalable process for converting this alcohol into its corresponding glycoside using microwave-assisted conditions.

The stereochemistry of (2S)-1-(4-chlorophenyl)propan-2-ol is particularly important in determining its pharmacokinetic properties. Studies have shown that the S configuration confers superior absorption and bioavailability compared to its R counterpart. This has led to its widespread use as a chiral auxiliary in asymmetric synthesis, enabling the construction of complex molecular architectures with high enantioselectivity.

From an environmental standpoint, efforts are underway to develop greener synthesis routes for this compound. Recent advances include the use of biocatalysts such as lipases and oxidoreductases to achieve enantioselective transformations under mild conditions. These methods not only reduce waste generation but also align with current sustainability goals within the chemical industry.

In conclusion, Compound CAS No. 565176-99-0, or (2S)-1-(4-chlorophenyl)propan-2-ol, stands out as a versatile chiral building block with diverse applications across multiple industries. Its unique structure, combined with advancements in synthetic methodologies and biological applications, positions it as a key molecule in modern drug discovery and chemical synthesis.

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